AZD2906 is a novel synthetic organic compound developed as a glucocorticoid receptor agonist, primarily targeting inflammatory diseases. It is classified as a small molecule drug and is currently in the preclinical phase of development. The compound was originated by AstraZeneca PLC and is being actively researched at the VIB-VUB Center for Structural Biology and Ghent University. Its molecular formula is with a CAS Registry Number of 1034148-15-6, indicating its unique chemical identity in scientific literature .
The synthesis of AZD2906 involves several key steps typical for the development of nonsteroidal glucocorticoid receptor modulators. The compound's synthesis has been characterized by the following methods:
Technical details regarding the reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity but are proprietary to the developers .
AZD2906 exhibits a complex molecular structure characterized by several functional groups that contribute to its biological activity:
AZD2906 has been subjected to various chemical reactions that elucidate its interaction with biological targets:
The mechanism of action for AZD2906 involves its selective binding to the glucocorticoid receptor:
AZD2906 possesses several notable physical and chemical properties:
AZD2906 is primarily being investigated for its potential applications in treating inflammatory diseases. Its selectivity as a glucocorticoid receptor agonist positions it as a promising candidate for developing therapies aimed at conditions such as asthma, rheumatoid arthritis, and other autoimmune disorders. Ongoing research aims to explore its efficacy compared to existing treatments while minimizing side effects commonly associated with traditional glucocorticoids .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3